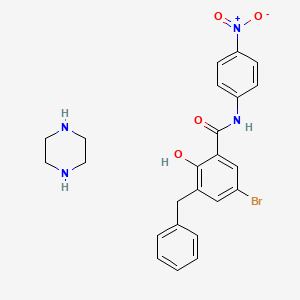
PIPERAZINE, 3-BENZYL-5-BROMO-2-HYDROXY-N-(4-NITRO-PHENYL)-BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PIPERAZINE, 3-BENZYL-5-BROMO-2-HYDROXY-N-(4-NITRO-PHENYL)-BENZAMIDE is a complex organic compound with the molecular formula C24H25BrN4O4 and a molecular weight of 513.395 g/mol . This compound is notable for its unique structure, which includes a benzyl group, a bromine atom, a hydroxy group, and a nitrophenyl group attached to a benzamide core. It is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The benzyl group is introduced through a Friedel-Crafts alkylation reaction, while the bromine atom is added via bromination. The hydroxy group is introduced through a hydroxylation reaction, and the nitrophenyl group is attached using a nitration reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrophenyl group may interact with enzyme active sites, while the bromine atom and hydroxy group can form hydrogen bonds with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-benzyl-5-bromo-2-hydroxy-N-(2,4,6-trichlorophenyl)benzamide
- 3-benzyl-5-bromo-2-hydroxy-N-(2-methoxyphenyl)benzamide
- 3-benzyl-5-bromo-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide
Uniqueness
3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
115815-30-0 |
|---|---|
Formule moléculaire |
C24H25BrN4O4 |
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
3-benzyl-5-bromo-2-hydroxy-N-(4-nitrophenyl)benzamide;piperazine |
InChI |
InChI=1S/C20H15BrN2O4.C4H10N2/c21-15-11-14(10-13-4-2-1-3-5-13)19(24)18(12-15)20(25)22-16-6-8-17(9-7-16)23(26)27;1-2-6-4-3-5-1/h1-9,11-12,24H,10H2,(H,22,25);5-6H,1-4H2 |
Clé InChI |
JRLFASDFMLAABK-UHFFFAOYSA-N |
SMILES |
C1CNCCN1.C1=CC=C(C=C1)CC2=C(C(=CC(=C2)Br)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])O |
SMILES canonique |
C1CNCCN1.C1=CC=C(C=C1)CC2=C(C(=CC(=C2)Br)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])O |
Key on ui other cas no. |
115815-30-0 |
Synonymes |
2-hydroxy-5-bromdiphenylmethane-3-carboxylate 4-nitroanilide VUFB 15269 VUFB-15269 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















